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Compound of Interest

Compound Name: Cdk7-IN-25

Cat. No.: B12385486 Get Quote

Introduction
Cdk7-IN-25 is a highly potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.

As a key component of the CDK-activating kinase (CAK) complex, it phosphorylates and

activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle

progression. Additionally, as part of the general transcription factor TFIIH, CDK7

phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the

initiation of transcription.[1][2][3] Due to its central role in these fundamental cellular processes,

which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target

in oncology. Cdk7-IN-25 serves as a valuable chemical probe for studying the biological

functions of CDK7 and for preclinical cancer research.

Chemical Structure and Properties
Below are the key chemical and physical properties of Cdk7-IN-25.

Table 1: Chemical Properties of Cdk7-IN-25
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Property Value Source

Chemical Formula C₃₃H₃₂N₆O₃ MedchemExpress

Molecular Weight 560.65 g/mol MedchemExpress

CAS Number 2009209-60-1 MedchemExpress

SMILES

O=C(C1=CC=C(NC(C=C)=O)

C=C1)NC2=CC3=CC(NC4=N

C(C5=CC(OCC/C=C/CN(C)C)

=CC=C5)=CC=N4)=C(N3C)C=

C2

MedchemExpress

IC₅₀ (CDK7) < 1 nM [4]

Appearance Solid powder Inferred

Solubility Soluble in DMSO
Inferred from similar

compounds

Melting Point Not available -

Boiling Point Not available -

Note: Detailed physicochemical properties such as melting point, boiling point, and specific

solubility in various solvents are not readily available in the public domain. It is recommended

to consult the supplier's documentation for specific handling and storage instructions.

Biological Activity and Mechanism of Action
Cdk7-IN-25 exerts its biological effects by potently inhibiting the kinase activity of CDK7. This

inhibition disrupts the two primary functions of CDK7:

Cell Cycle Regulation: By inhibiting the CDK-activating kinase (CAK) function of CDK7,

Cdk7-IN-25 prevents the phosphorylation and activation of downstream cell cycle CDKs

(CDK1, CDK2, CDK4, CDK6). This leads to cell cycle arrest, primarily at the G1/S and G2/M

checkpoints, and can induce apoptosis in cancer cells.

Transcriptional Regulation: Cdk7-IN-25 blocks the phosphorylation of the C-terminal domain

(CTD) of RNA Polymerase II by the TFIIH-associated CDK7. This inhibits transcription
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initiation and elongation, leading to a global downregulation of mRNA synthesis. This is

particularly effective against cancer cells that are highly dependent on the transcription of

specific oncogenes for their survival.

Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and

transcription, and the points of inhibition by Cdk7-IN-25.

CDK7 Signaling Pathway and Inhibition by Cdk7-IN-25
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Click to download full resolution via product page

Caption: CDK7's dual role in cell cycle and transcription, inhibited by Cdk7-IN-25.

Experimental Protocols
The following are generalized protocols for common assays used to characterize CDK7

inhibitors like Cdk7-IN-25. These should be optimized for specific cell lines and experimental

conditions.

In Vitro Kinase Assay
This assay measures the direct inhibitory effect of Cdk7-IN-25 on CDK7 kinase activity.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA

Polymerase II)

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)

Cdk7-IN-25 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

Prepare serial dilutions of Cdk7-IN-25 in kinase reaction buffer. Include a DMSO-only

control.

In a 96-well plate, add the diluted Cdk7-IN-25 or DMSO control.

Add the recombinant CDK7/Cyclin H/MAT1 complex to each well and incubate for a pre-

determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves

capturing the phosphorylated substrate on a membrane and quantifying radioactivity. For

luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to

measure the amount of ADP produced.

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm

of the inhibitor concentration.

Prepare Cdk7-IN-25
Dilutions

Add Inhibitor and
CDK7 Enzyme to Plate Pre-incubate Add Substrate

and ATP
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(Kinase Reaction)
Stop Reaction &
Measure Activity Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro CDK7 kinase inhibition assay.

Cell Viability Assay
This assay determines the effect of Cdk7-IN-25 on the proliferation and viability of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

Cdk7-IN-25 stock solution (in DMSO)

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Cdk7-IN-25 in complete cell culture medium. The final DMSO

concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control

(medium with DMSO).

Remove the old medium from the cells and add the medium containing the different

concentrations of Cdk7-IN-25.

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture

conditions (37°C, 5% CO₂).

Measure cell viability using an appropriate assay. For CellTiter-Glo®, add the reagent to the

wells, incubate, and measure luminescence according to the manufacturer's protocol.

Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the

percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Target Engagement
This protocol is used to confirm that Cdk7-IN-25 inhibits the phosphorylation of CDK7's

downstream targets in cells.

Materials:

Cancer cell line of interest

Cdk7-IN-25

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies against:

Phospho-RNA Polymerase II CTD (Ser5)

Total RNA Polymerase II

Phospho-CDK2 (Thr160)

Total CDK2
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A loading control (e.g., GAPDH, β-actin)

Secondary antibodies (HRP-conjugated)

SDS-PAGE gels and blotting equipment

Chemiluminescent substrate

Procedure:

Plate cells and allow them to adhere.

Treat the cells with various concentrations of Cdk7-IN-25 for a specified time (e.g., 2-6

hours). Include a DMSO-treated control.

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities to determine the change in phosphorylation of target proteins

relative to the total protein and loading control.

Conclusion
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Cdk7-IN-25 is a powerful research tool for dissecting the complex roles of CDK7 in cell biology

and for exploring its potential as a therapeutic target in cancer. Its high potency allows for

effective inhibition of CDK7 at low nanomolar concentrations, enabling detailed studies of the

downstream consequences on the cell cycle and transcription. The provided protocols offer a

starting point for researchers to investigate the effects of this inhibitor in their specific systems

of interest. As with any potent inhibitor, careful experimental design and validation are crucial

for interpreting the results accurately.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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